1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

Overview

Description

The compound “1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride” is closely related to 1-(1-Adamantyl)ethylamine hydrochloride . This compound is a white to almost white powder or crystal . It is used in the laboratory for the synthesis of substances . It is also indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults (17 years and older) .

Molecular Structure Analysis

The molecular formula of 1-(1-Adamantyl)ethylamine hydrochloride, a related compound, is C12H21N·HCl, with a molecular weight of 215.77 . The specific molecular structure of “this compound” was not found in the retrieved data.Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives have been studied . These compounds are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

1-(1-Adamantyl)ethylamine hydrochloride, a related compound, is a solid at 20 degrees Celsius . It is almost transparent when dissolved in hot water . Its melting point is 375 degrees Celsius .Scientific Research Applications

Synthesis and Structure Analysis

Novel molecular hybrids involving adamantane, such as 5-isonicotinoyl-1,2,3,4-tetrahydropyrimidine–adamantane, have been synthesized, demonstrating the compound's utility in creating new molecular structures with potential biological activities. The synthesis process includes reactions with enaminones and formaldehyde, leading to compounds with significant anti-inflammatory properties, although they show no antibacterial activity against various strains. The structure of these compounds is confirmed through spectral and analytical data, along with X-ray analysis for definitive structural determination (Kalita et al., 2017).

Chemical Transformations

1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridines undergo unique chemical transformations when exposed to trifluoromethanesulfonic acid, leading to carbocationic intramolecular cyclization and Wagner–Meerwein rearrangement. This results in the formation of substituted 1-azabicyclo[3.3.1]non-3-enes annulated with a homoadamantane framework, showcasing the compound's potential for generating novel cyclic structures with interesting chemical properties. The structure of these new compounds is verified using spectral methods and X-ray structural analysis (Shadrikova et al., 2020).

Polymer Chemistry Applications

The adamantane moiety has been utilized in the synthesis of polyamide-imides containing pendant adamantyl groups, highlighting its role in the development of new materials with unique properties. These polyamide-imides exhibit high thermal stability and good mechanical properties, making them suitable for various industrial applications. The introduction of the adamantyl group significantly affects the solubility and thermal properties of these polymers, demonstrating the utility of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride in materials science (Liaw & Liaw, 2001).

Antioxidant and Antimicrobial Activities

Compounds derived from tetrahydropyridines, including those with adamantane substituents, have been investigated for their antioxidant and antimicrobial properties. This research demonstrates the potential of this compound derivatives as candidates for developing new therapeutic agents with antioxidant and antimicrobial capabilities. The effectiveness of these compounds against various microbial strains and their ability to scavenge free radicals highlight their potential in medicinal chemistry (Lawung et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is the influenza A virus . This compound is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults .

Mode of Action

This compound acts as a nicotinic antagonist , dopamine agonist , and noncompetitive NMDA antagonist . The antiviral mechanism of action is antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape (i.e., the release of viral genetic material into the host cytoplasm) .

Biochemical Pathways

The compound affects the neurotransmitter pathways in the brain, particularly those involving dopamine and glutamate . By acting as a dopamine agonist, it enhances the activity of dopamine pathways. As a noncompetitive NMDA antagonist, it inhibits the activity of glutamate pathways. These actions can lead to a reduction in symptoms of diseases like Parkinson’s .

Pharmacokinetics

The compound has a high bioavailability of 86–90% . It has minimal metabolism, mostly to acetyl metabolites . The elimination half-life ranges from 10–31 hours , and it is excreted in the urine . These properties suggest that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of viral replication in the case of influenza A virus . In the context of Parkinson’s disease, it can help reduce symptoms such as dyskinesia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under recommended storage conditions and should be stored away from oxidizing agents . Furthermore, the compound’s effectiveness can be influenced by the patient’s health status, such as kidney function, as it is excreted in the urine .

properties

IUPAC Name |

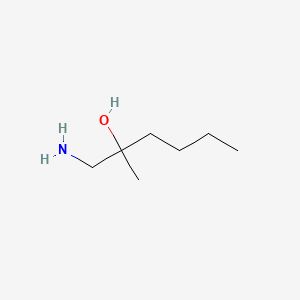

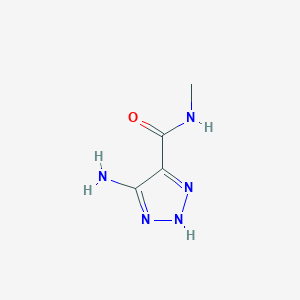

1-(1-adamantyl)-4,5-dimethyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N.ClH/c1-12-3-4-18(11-13(12)2)17-8-14-5-15(9-17)7-16(6-14)10-17;/h14-16H,3-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZCMLFNWHNFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN(CC1)C23CC4CC(C2)CC(C4)C3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)